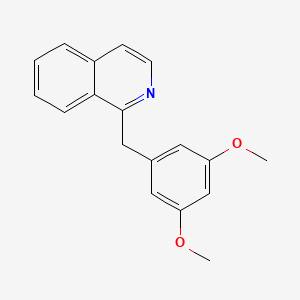1-(3,5-Dimethoxybenzyl)isoquinoline
CAS No.: 98237-14-0
Cat. No.: VC20156726
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 98237-14-0 |
|---|---|
| Molecular Formula | C18H17NO2 |
| Molecular Weight | 279.3 g/mol |
| IUPAC Name | 1-[(3,5-dimethoxyphenyl)methyl]isoquinoline |
| Standard InChI | InChI=1S/C18H17NO2/c1-20-15-9-13(10-16(12-15)21-2)11-18-17-6-4-3-5-14(17)7-8-19-18/h3-10,12H,11H2,1-2H3 |
| Standard InChI Key | DAZOEUNUVSUWDF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)CC2=NC=CC3=CC=CC=C32)OC |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 1-(3,5-dimethoxybenzyl)isoquinoline consists of an isoquinoline scaffold fused with a benzyl group bearing methoxy substituents at the 3- and 5-positions. The methoxy groups enhance lipophilicity, facilitating membrane permeability and interactions with hydrophobic binding pockets in biological targets . The isoquinoline core contributes to electron-rich aromatic systems, enabling π-π stacking and hydrogen bonding with receptors .
Key Structural Features:
-
Isoquinoline Core: A bicyclic heteroaromatic system with a nitrogen atom at position 2, conferring basicity and enabling salt formation (e.g., hydrochloride) .
-
3,5-Dimethoxybenzyl Substituent: The methoxy groups act as electron-donating moieties, stabilizing the molecule and modulating receptor affinity .
-
Stereoelectronic Properties: The planar isoquinoline ring and flexible benzyl side chain allow conformational adaptability during target binding .
Synthetic Routes and Optimization
Condensation Reaction
The synthesis of 1-(3,5-dimethoxybenzyl)isoquinoline derivatives involves a condensation reaction between 3,4-dihydroxyphenethylamine (or its acid addition salt) and a substituted phenylglycidic acid ester or alkali metal salt. The reaction proceeds under acidic conditions (pH 2–4) at 20–100°C, with water-miscible solvents like methanol or ethanol .
Representative Synthesis (Adapted from US3497516A):
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | 3,4-Dihydroxyphenethylamine HCl + Sodium 3-(3,5-dimethoxyphenyl)glycidate | Crude intermediate | 60–70% |
| 2 | Hydrochloric acid (10%) + Acetic acid, 37°C, 120 hr | 1-(3,5-Dimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydro-isoquinoline HCl | 25% |
| 3 | Recrystallization (ethanol) | Purified hydrochloride salt | >95% purity |
The use of hydrochloric acid as a catalyst ensures protonation of the amine, facilitating nucleophilic attack on the glycidic acid derivative. Partial hydrolysis of methoxy groups can occur under harsh conditions, necessitating controlled reaction parameters .
Pharmacological Properties
Bronchodilator Activity
1-(3,5-Dimethoxybenzyl)isoquinoline hydrochloride demonstrated 4–5 times greater efficacy than isoproterenol sulfate in preventing asthma-induced bronchoconstriction in preclinical models . Key findings include:
-
Rapid Onset: Inhalation of a 0.6% aerosol solution alleviated asthma paroxysms within 1 minute.
-
Extended Duration: Therapeutic effects persisted for 3 hours, doubling the duration of isoproterenol sulfate .
Mechanism of Action:
The compound likely activates β2-adrenergic receptors, inducing smooth muscle relaxation in bronchioles. The dimethoxybenzyl group may enhance receptor binding affinity via hydrophobic interactions .
Cardiotonic Effects
In canine models, the compound exhibited prolonged cardiotonic activity, with effects lasting 5 times longer than isoproterenol sulfate, albeit with weaker potency . Clinical case studies report successful reversal of auriculoventricular block and cardiac arrest following intravenous administration (0.2–0.5 mg/kg) .
Toxicity Profile
The compound’s LD50 in mice exceeded 1,600 mg/kg (subcutaneous injection), indicating markedly lower acute toxicity compared to isoproterenol sulfate (LD50 ≈ 500 mg/kg) . Chronic toxicity studies remain unpublished, warranting further investigation.
Therapeutic Applications and Clinical Relevance
Respiratory Disorders
The compound’s bronchodilator properties position it as a candidate for asthma and chronic obstructive pulmonary disease (COPD) therapy. Its extended duration of action could reduce dosing frequency, improving patient compliance .
Cardiovascular Emergencies
Case reports highlight its utility in intraoperative cardiac resuscitation, particularly in reversing conduction abnormalities during cardiosurgery . The combination of rapid onset and sustained activity makes it advantageous in critical care settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume